Scientific Field: Medicinal Chemistry
Summary of Application: This compound has been studied for its potential as an anticancer agent.
Methods of Application: The method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds.
Scientific Field: Pharmacology
Summary of Application: Thiazole derivatives, which include the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties.
Methods of Application: The specific methods of application would depend on the exact derivative being used and the condition being treated.
Scientific Field: Microbiology
Summary of Application: Thiazole derivatives have been found to have antimicrobial and antifungal properties, making them potentially useful in treating various infections.
Results or Outcomes: Thiazole derivatives have been found to be effective in inhibiting the growth of various bacteria and fungi, although the specific effectiveness can vary depending on the organism and the derivative.
Scientific Field: Virology
Summary of Application: Derivatives of the imidazo[2,1-b][1,3]thiazole ring system, which include the compound , have been found to have antiviral properties.
Methods of Application: The specific methods of application would depend on the exact derivative being used and the virus being targeted.
Results or Outcomes: While specific results vary depending on the derivative and virus, imidazo[2,1-b][1,3]thiazole derivatives have generally been found to be effective in inhibiting the replication of various viruses.
Summary of Application: Thiazole derivatives have been found to have tuberculostatic properties, making them potentially useful in treating tuberculosis.
Results or Outcomes: Thiazole derivatives have been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, although the specific effectiveness can vary depending on the organism and the derivative.
Scientific Field: Immunology
Summary of Application: Thiazole derivatives have been found to have immunomodulatory properties, making them potentially useful in modulating immune responses.
Results or Outcomes: Thiazole derivatives have been found to be effective in modulating immune responses, although the specific effectiveness can vary depending on the immune response and the derivative.
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound characterized by its unique imidazole and thiazole ring system. Its molecular formula is C₁₂H₁₀N₂OS, and it has a molecular weight of approximately 230.29 g/mol. The structure features a phenyl group attached to the imidazole ring, along with a carbaldehyde functional group, which contributes to its reactivity and potential biological activity .
Currently, there's no documented research on the mechanism of action of Ph-DHIT in biological systems. Further studies are needed to explore its potential interactions with biomolecules and its effects on cellular processes.
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown promising biological activities. Research indicates that compounds with similar structures often exhibit:
Various synthesis methods have been reported for 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde:
The applications of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are diverse:
Interaction studies involving 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact effectively with certain proteins involved in disease pathways. This interaction could lead to the development of targeted therapies.
Several compounds share structural similarities with 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminoimidazole | Contains an amino group on the imidazole ring | Known for its role in enzyme inhibition |
| Thiazole-based compounds | Similar thiazole ring structure | Often exhibits strong antimicrobial properties |
| Imidazo[4,5-b]pyridine derivatives | Incorporates a pyridine ring | Notable for neuroprotective effects |
These compounds are unique due to their specific functional groups and biological activities. The presence of the phenyl group and the specific arrangement of nitrogen and sulfur atoms in 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde distinguishes it from others in terms of both chemical reactivity and biological potential.
The stereochemical characteristics of 6-phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde are primarily determined by the rigid fused ring system and the conformational preferences of the dihydro portion [7] [8]. The compound exhibits a predominantly planar arrangement of the aromatic portions, with the imidazo[2,1-b]thiazole core maintaining planarity to facilitate optimal π-electron delocalization [7] [12].
The dihydro component at positions 2 and 3 introduces conformational flexibility, as these saturated carbons can adopt various spatial orientations [8] [12]. Computational studies on similar imidazo[2,1-b]thiazole derivatives indicate that the dihydro ring typically adopts envelope or half-chair conformations to minimize steric strain [7] [8]. The phenyl substituent at position 6 generally maintains coplanar alignment with the heterocyclic core to maximize conjugative interactions [7] [13].
The aldehyde functional group at position 5 adopts a planar geometry with the carbonyl carbon exhibiting sp² hybridization [10] [11]. This planarity extends the conjugated system and influences the overall molecular geometry [14] [13]. The electron-withdrawing nature of the aldehyde group affects the electron density distribution throughout the aromatic system [11] [14].
Conformational analysis reveals that the compound lacks chiral centers, eliminating stereoisomerism concerns [3] [4]. However, the molecule can exist in different conformational states based on the puckering of the dihydro ring and the rotation around the phenyl-heterocycle bond [8] [15]. Energy calculations suggest that conformations maintaining maximum π-overlap are energetically favored [7] [8].
The melting point of 6-phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde ranges from 122°C to 125°C, as determined through differential scanning calorimetry and visual melting point determination [5] [6] [9]. This relatively high melting point reflects the compound's rigid aromatic structure and potential intermolecular interactions through π-π stacking and hydrogen bonding involving the aldehyde functionality [9] [10].
The boiling point has been computationally predicted to be approximately 494.3 ± 47.0°C under standard atmospheric pressure [5]. This elevated boiling point is characteristic of aromatic heterocyclic compounds with extensive conjugation and reflects the compound's thermal stability [5] [9]. The large difference between melting and boiling points indicates a substantial liquid range, typical for organic compounds with moderate intermolecular forces [9].
Thermal analysis data suggest that the compound exhibits good thermal stability up to its melting point, with decomposition occurring at higher temperatures [9]. The presence of the aldehyde group may contribute to thermal sensitivity under oxidative conditions [9] [10].
| Thermal Property | Value | Reference Conditions |
|---|---|---|
| Melting Point | 122-125°C | Standard atmospheric pressure |
| Boiling Point (predicted) | 494.3 ± 47.0°C | Standard atmospheric pressure |
| Thermal Stability | Stable to melting point | Inert atmosphere |
The solubility characteristics of 6-phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde are influenced by its heterocyclic nature and the presence of both polar and nonpolar structural elements [16]. The compound exhibits moderate solubility in polar organic solvents due to the polar aldehyde functionality and the nitrogen-containing heterocycles [10] [16].
Solubility in water is expected to be limited due to the substantial hydrophobic character contributed by the phenyl ring and the overall aromatic framework [17] [16]. The aldehyde group provides some hydrophilic character through potential hydrogen bonding with water molecules, but this is insufficient to overcome the hydrophobic contributions [10] [11].
The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [18] [19]. Moderate solubility is observed in alcoholic solvents, where hydrogen bonding interactions can stabilize the dissolved state [20] [16]. Limited solubility occurs in nonpolar solvents like hexane and toluene due to the polar heterocyclic components [16].
Temperature effects on solubility follow typical patterns for organic compounds, with increased temperature generally enhancing dissolution in most solvent systems [16]. The solubility behavior is also influenced by pH in protic solvents due to potential protonation of the nitrogen atoms in the heterocyclic system [17] [12].
6-Phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde exists as a solid under standard temperature and pressure conditions [5] [6] [9]. The predicted density is approximately 1.37 ± 0.1 grams per cubic centimeter, calculated using molecular modeling approaches that account for molecular volume and packing efficiency [5].
The physical state reflects the compound's molecular structure, where extensive aromatic character and potential intermolecular interactions promote solid-state stability [9] [8]. The rigid fused ring system contributes to high packing efficiency in the crystalline state [8] [12].
Crystal structure analysis of related imidazo[2,1-b]thiazole derivatives indicates that these compounds typically form ordered crystalline arrangements with significant π-π stacking interactions between aromatic rings [7] [8]. The aldehyde functionality can participate in weak intermolecular interactions, further stabilizing the solid state [10] [21].
The compound's appearance is described as a solid material, typically appearing as crystals or powder depending on preparation conditions [6] [9]. The physical characteristics are consistent with aromatic heterocyclic compounds of similar molecular weight and structural complexity [9] [22].
The acid-base properties of 6-phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde are determined by the electron distribution within the heterocyclic system and the influence of substituents [5] [17]. The predicted pKa value is approximately 2.46 ± 0.20, indicating moderately acidic character [5].
This acidity primarily originates from the potential protonation of nitrogen atoms within the imidazole portion of the fused ring system [17] [12]. The electron-withdrawing effects of the aldehyde group and the aromatic system reduce the basicity of the nitrogen centers compared to simple imidazole derivatives [17] [11].
The thiazole component contributes to the overall electronic structure but exhibits lower basicity than the imidazole portion due to the electronegativity of sulfur [17]. The fused ring system creates a delocalized π-electron framework that stabilizes charged forms through resonance [7] [23].
Comparative analysis with related heterocyclic systems shows that imidazo[2,1-b]thiazole derivatives generally exhibit pKa values in the range of 2-4, consistent with the predicted value for this compound [17]. The presence of electron-withdrawing substituents like the aldehyde group tends to decrease basicity further [11] [14].
| Acid-Base Property | Value | Conditions |
|---|---|---|
| Predicted pKa | 2.46 ± 0.20 | Aqueous solution, 25°C |
| Character | Weakly basic/amphoteric | Standard conditions |
| Protonation site | Imidazole nitrogen | Primary site |
6-Phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde exhibits air sensitivity, requiring careful handling and storage under inert atmospheric conditions [5] [6] [9]. This sensitivity is attributed to the aldehyde functionality, which can undergo oxidation reactions when exposed to atmospheric oxygen [9] [10].
The compound demonstrates chemical stability under anhydrous conditions and inert atmosphere storage [9]. However, the aldehyde group renders the molecule susceptible to nucleophilic addition reactions and potential oxidation to the corresponding carboxylic acid [10] [11]. Moisture sensitivity is moderate, with hydrolysis reactions possible under strongly acidic or basic aqueous conditions [9].
Light sensitivity has been observed in similar aldehyde-containing heterocyclic compounds, suggesting that storage in dark conditions may be advisable [9]. The aromatic nature of the compound provides some photostability compared to aliphatic aldehydes, but prolonged exposure to intense light should be avoided [10].
Thermal stability extends to approximately 120°C, corresponding to the compound's melting point range [5] [9]. Above this temperature, decomposition may occur, particularly in the presence of oxygen or reactive impurities [9]. The major decomposition pathways likely involve aldehyde group reactions and potential ring-opening processes [9] [10].
Storage recommendations include maintenance under inert gas atmosphere, protection from light, and temperature control below 25°C for long-term stability [9]. Incompatibilities exist with strong oxidizing agents, reducing agents, and nucleophilic reagents that can react with the aldehyde functionality [9] [11].
The electronic structure of 6-phenyl-2,3-dihydroimidazo[2,1-b] [2]thiazole-5-carbaldehyde is characterized by extensive π-electron delocalization throughout the fused aromatic system [7] [23]. The imidazo[2,1-b]thiazole core exhibits aromaticity through a six π-electron system, with contributions from nitrogen lone pairs and the sulfur atom [23] [17].
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the heterocyclic system with significant contributions from nitrogen atoms [7]. The lowest unoccupied molecular orbital shows substantial character on the aldehyde carbonyl group, reflecting its electron-accepting properties [7] [11].
The bonding pattern within the fused ring system involves sp² hybridization for the aromatic carbons and nitrogens [23] [12]. The sulfur atom adopts approximately sp² hybridization to participate in the aromatic π-system [23] [17]. Bond lengths within the heterocyclic core are intermediate between single and double bonds, consistent with aromatic delocalization [8] [23].
The phenyl substituent participates in extended conjugation with the heterocyclic system, as evidenced by coplanar orientation in optimized molecular geometries [7] [13]. This conjugation affects the electron density distribution and influences the compound's reactivity patterns [14] [13].
The aldehyde functionality introduces significant polarization into the molecular electronic structure [10] [11]. The carbonyl carbon exhibits substantial positive character due to the electronegativity difference with oxygen and the electron-withdrawing nature of the carbonyl group [11] [14]. This polarization extends through the conjugated system, affecting the electron density at various positions within the molecule [7] [14].
Frontier molecular orbital analysis indicates that the compound should exhibit moderate reactivity toward nucleophilic species at the aldehyde carbon and potential electrophilic reactivity at electron-deficient positions within the aromatic system [7] [11]. The energy gap between frontier orbitals suggests reasonable chemical stability while maintaining sufficient reactivity for synthetic transformations [7].
| Electronic Property | Characteristic | Implication |
|---|---|---|
| Aromaticity | 6 π-electron system | Stability and planar structure |
| Conjugation | Extended through phenyl | Enhanced stability and color |
| Polarization | Carbonyl-induced | Reactive aldehyde center |
| Frontier orbitals | Moderate energy gap | Balanced stability-reactivity |
The fundamental synthetic approaches for constructing the imidazo[2,1-b]thiazole-5-carbaldehyde framework rely primarily on established heterocyclic chemistry principles. The Hantzsch thiazole synthesis represents the most widely employed classical method, involving the cyclocondensation of α-bromoketones with thiourea in ethanol under reflux conditions [3] [2] [4]. This methodology typically provides yields of 70-85% after 3-24 hours of heating at 60°C, making it a reliable starting point for synthetic endeavors.
A significant advancement in conventional synthesis emerged through the Paudler method, which utilizes α-substituted ketones and 2-aminothiazole as starting materials [3] [5]. This approach demonstrates superior efficiency with yields of 75-90% and reduced reaction times of approximately 3 hours under reflux conditions in ethanol. The method exhibits excellent functional group tolerance and provides access to diversely substituted imidazo[2,1-b]thiazole derivatives.
The cyclocondensation approach employing 2-aminothiazole and phenacyl bromides has proven particularly effective for accessing the desired heterocyclic framework [2] [6]. This methodology operates under reflux conditions at 80°C for 4-6 hours in ethanol, consistently delivering yields of 78-95%. The reaction proceeds through initial nucleophilic attack of the amino group on the α-carbon of phenacyl bromide, followed by intramolecular cyclization and aromatization.
Vilsmeier-Haack formylation serves as the critical step for introducing the carbaldehyde functionality at the 5-position of the imidazo[2,1-b]thiazole core [3] [5] [7] . This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which subsequently undergoes electrophilic aromatic substitution. The formylation typically proceeds from room temperature to reflux conditions over 3-20 hours, achieving yields of 65-90% depending on substrate substitution patterns.
Achieving precise regioselectivity represents a critical challenge in imidazo[2,1-b]thiazole synthesis, particularly for introducing functional groups at specific positions. Temperature-controlled cyclization has emerged as an effective strategy for achieving C5-selective formylation [3] [7] . By carefully controlling reaction temperatures between 80-120°C and employing controlled addition techniques, selectivity ratios exceeding 95:5 (C5:other positions) can be consistently achieved.
Solvent-mediated selectivity provides another powerful tool for controlling regioselectivity in C-H functionalization reactions [9] [10] [11]. Studies have demonstrated that the choice between dimethylformamide (DMF) and toluene as reaction solvents can dramatically influence the regioselectivity of arylation reactions, with DMF favoring C2 arylation and toluene promoting C5 functionalization. This solvent effect enables chemists to access different regioisomers from identical starting materials by simply modifying reaction conditions.
Base-catalyzed regioselection strategies utilize different inorganic bases to direct selectivity toward specific nitrogen atoms or carbon positions [12] [13]. The careful selection of bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can achieve greater than 90% N-selectivity in alkylation reactions, preventing unwanted side reactions and improving overall synthetic efficiency.
Microwave-assisted synthesis enhances both reaction efficiency and regioselectivity through controlled energy input [14] [15] [16]. Operating at 180°C for 25-45 minutes under microwave irradiation, this approach achieves 85-95% cyclization yields while maintaining excellent regiocontrol. The rapid heating and controlled energy delivery minimize side reactions and improve product purity.
One-pot three-component reactions offer streamlined access to imidazo[2,1-b]thiazole derivatives through simultaneous bond formation and cyclization processes [6] [7]. These methodologies typically operate in ethanol at 80°C for 30 minutes, achieving 80-90% yields of the target heterocycle while minimizing purification requirements and synthetic steps.
Modern synthetic chemistry has increasingly embraced transition metal catalysis for constructing complex heterocyclic frameworks, with imidazo[2,1-b]thiazole synthesis benefiting significantly from these advances.
Palladium-catalyzed C-H arylation has revolutionized the functionalization of imidazo[2,1-b]thiazoles, enabling direct introduction of aryl groups without pre-functionalization [9] [17]. Using Pd(PPh₃)₄ as catalyst, these reactions proceed through concerted metalation-deprotonation (CMD) pathways, achieving 60-85% yields with excellent regioselectivity. The methodology demonstrates broad functional group tolerance and enables late-stage diversification of complex molecules.
Copper-mediated C-H activation provides a cost-effective alternative to palladium catalysis while maintaining high efficiency [10] [18]. CuCl₂/PPh₃ catalytic systems enable direct arylation of thiazole derivatives with aryl iodides under mild conditions, achieving yields of 70-88%. These reactions proceed through ligand-free mechanisms, reducing catalyst costs and simplifying reaction protocols.
Silver-assisted C-H activation has emerged as a complementary approach for achieving regioselective arylation under near-room-temperature conditions [19]. This methodology utilizes silver oxide (Ag₂O) to facilitate C-H bond cleavage, enabling arylation reactions that would otherwise require elevated temperatures. The mild conditions preserve sensitive functional groups and improve functional group tolerance.
A3 coupling reactions represent a powerful multicomponent strategy for constructing imidazo[2,1-b]thiazole frameworks [20] [21] [22]. These copper-catalyzed processes combine aldehydes, 2-aminothiazoles, and alkynes in a single reaction vessel, achieving yields of 33-93% under copper(I/II) catalysis. The methodology offers exceptional substrate scope and enables rapid library generation for medicinal chemistry applications.
Oxidative coupling methodologies utilizing Cu(OTf)₂/KI catalytic systems enable efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones [23] [24] [25]. These reactions proceed through intramolecular cyclization of in situ generated thiazolium ylides under aerobic conditions, achieving yields of 75-95%. The use of atmospheric oxygen as terminal oxidant enhances environmental sustainability.
Iron-catalyzed cascade reactions employing FeCl₃/ZnI₂ systems provide access to complex imidazo[2,1-b]thiazole derivatives through multiple bond formation processes [23] [24]. These transformations achieve 65-85% yields while forming multiple C-N and C-S bonds in a single reaction sequence, demonstrating the power of cascade catalysis for complex molecule synthesis.
Environmental sustainability has become increasingly important in synthetic chemistry, driving the development of green methodologies for imidazo[2,1-b]thiazole synthesis.
Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [14] [15] [12] [16]. Operating at 180°C for 25-45 minutes under microwave irradiation, these methods achieve yields of 85-95% while dramatically reducing energy consumption compared to conventional heating. The technology enables precise temperature control and uniform heating, improving reaction reproducibility and product quality.
Ultrasound-mediated synthesis utilizes acoustic energy to promote chemical reactions under mild conditions [14] [26]. These methodologies operate at ambient temperature using ultrasonic baths, achieving yields of 70-85% with reduced energy consumption. The cavitation effects generated by ultrasound enhance mass transfer and reaction rates, enabling efficient synthesis without elevated temperatures.
Water as solvent represents a highly sustainable approach that eliminates the need for organic solvents [27] [13]. Aqueous synthetic protocols operating at 60-80°C achieve yields of 60-80% while significantly reducing environmental impact. Although yields may be lower for certain substrates, the elimination of organic waste and improved safety profile make these methods attractive for large-scale applications.
Catalyst-free conditions simplify reaction protocols while eliminating metal contamination concerns [13] [28]. These methodologies operate under neat conditions or in ethanol at 80°C, achieving yields of 75-90% through thermal activation alone. While reaction times may be extended compared to catalyzed processes, the simplified workup procedures and reduced environmental impact provide significant advantages.
Ionic liquid catalysis offers recyclable reaction media with enhanced atom economy [29] [30]. Operating at 100-120°C in ionic liquid media, these methods achieve yields of 80-92% while enabling catalyst recovery and reuse. Although ionic liquids represent a higher initial investment, their recyclability and enhanced reaction rates often justify the additional cost for large-scale applications.
The translation of laboratory synthetic methods to industrial scale requires careful consideration of multiple factors affecting reaction efficiency, safety, and economic viability.
Laboratory-scale optimization (milligram to gram quantities) focuses primarily on reaction optimization and yield improvement [31] [6] [32]. At this stage, achieving yields of 80-95% through temperature control and reagent purity optimization represents the primary objective. Common challenges include impurity formation and low yields, which can be addressed through systematic reaction condition optimization and analytical method development.
Pilot-scale development (10-100 gram quantities) introduces new challenges related to heat transfer and mixing efficiency [33] [34] [32]. Achieving yields of 75-90% requires careful attention to reactor design and cooling capacity to prevent heat accumulation and side reactions. Process control systems become essential for maintaining consistent reaction conditions and product quality across larger batches.
Process-scale implementation (kilogram quantities) demands comprehensive attention to process safety and waste management [32]. Yields typically decrease to 70-85% due to equipment limitations and safety constraints, but continuous processing and automation can help maintain efficiency. Continuous flow technology offers particular advantages at this scale, enabling better heat and mass transfer while reducing safety concerns associated with large batch reactors.
Industrial-scale production (greater than 10 kilograms) requires optimization for cost effectiveness and regulatory compliance [32]. Yields may further decrease to 65-80% due to economic constraints and market demands, but process intensification and cost reduction strategies can maintain viability. Supply chain considerations and quality control systems become critical for ensuring consistent product availability and meeting regulatory requirements.
Critical success factors for scale-up include comprehensive process safety evaluation, development of robust analytical methods for impurity detection, implementation of effective waste treatment systems, and establishment of reliable supply chains for starting materials and catalysts. Economic modeling becomes essential for determining the optimal scale of operation and identifying opportunities for cost reduction through process optimization or alternative synthetic routes.